

synthesis and discovery of meso-tartaric acid

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Compound of Interest

Compound Name: Meso-tartrate

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An In-depth Technical Guide to the Synthesis and Discovery of Meso-Tartaric Acid

Introduction

Tartaric acid, a dihydroxy dicarboxylic acid, is a cornerstone in the history of stereochemistry. It exists as four stereoisomers: the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid), its enantiomer D-(-)-tartaric acid ((2S,3S)-tartaric acid), the racemic mixture of these two (DL-tartaric acid), and the achiral diastereomer, meso-tartaric acid ((2R,3S)-tartaric acid).^[1] This document provides a comprehensive overview of the pivotal discovery of meso-tartaric acid and details the primary synthetic routes developed for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.

Chapter 1: The Discovery of Molecular Chirality and meso-Tartaric Acid

The story of meso-tartaric acid is intrinsically linked to the birth of stereochemistry. In 1832, the French physicist Jean-Baptiste Biot first observed that solutions of tartaric acid derived from wine tartar were optically active, meaning they could rotate the plane of polarized light.^[2] However, another form of tartaric acid, known as "racemic acid," was also known and found to be optically inactive.^{[2][3]}

The mystery was unraveled by the brilliant young chemist Louis Pasteur in 1847.^[1] While investigating the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable observation: the salt of the optically inactive racemic acid crystallized into a mixture of two distinct types of crystals that were non-superimposable mirror images of each other.^{[4][5]} With

the meticulous care of a jeweler, he used tweezers to manually separate the "right-handed" and "left-handed" crystals.^[2] When he dissolved each type of crystal in water, he found that one solution was dextrorotatory (rotating light to the right), identical to the natural tartaric acid, while the other was levorotatory (rotating light to the left) to an equal degree.^{[2][4]}

This seminal experiment demonstrated the concept of molecular chirality and enantiomers, explaining that racemic acid was a 50:50 mixture of dextrorotatory and levorotatory tartaric acid, rendering it optically inactive overall.^{[6][7]}

The third isomer, meso-tartaric acid, was identified later. It was found that heating the naturally occurring dextro-tartaric acid in water at 165°C for several hours produced an optically inactive substance that, unlike racemic acid, could not be resolved into optically active components.^[3] This substance was a distinct compound, a diastereomer of the other two forms, which is achiral due to an internal plane of symmetry despite having two stereocenters.^[8]

Chapter 2: Synthesis of meso-Tartaric Acid

Several methods have been established for the synthesis of meso-tartaric acid. These routes can be broadly categorized by their starting materials and reaction mechanisms.

Isomerization of Tartaric Acid Stereoisomers

Meso-tartaric acid can be formed through the epimerization of either D- or L-tartaric acid. This is typically achieved under thermal conditions, which provides the energy to temporarily break and reform a C-OH bond, leading to inversion of stereochemistry at one of the chiral centers.

- **Thermal Isomerization in Water:** Heating an aqueous solution of L-(+)-tartaric acid at high temperatures (e.g., 165°C for about two days) results in a mixture containing racemic acid and meso-tartaric acid.^[1] The less soluble racemic acid can be crystallized out to help isolate the meso form.^[1]
- **Alkaline Racemization:** Boiling an optically active tartaric acid isomer with a strong alkali, such as sodium hydroxide, can also induce racemization and the formation of the meso isomer.^{[9][10]} A patented process describes heating a concentrated aqueous mixture of a di-alkali metal salt of tartaric acid with an alkali metal hydroxide at temperatures above 100°C to produce a composition with a high percentage (55-90%) of meso-tartaric acid.^[11]

Syn-Dihydroxylation of Maleic Acid

The most common and stereospecific laboratory synthesis of meso-tartaric acid involves the syn-dihydroxylation of maleic acid (cis-butenedioic acid). The cis-geometry of the starting material dictates the meso-stereochemistry of the product.

- **Permanganate Oxidation:** The reaction of maleic acid with a cold, alkaline solution of potassium permanganate (KMnO_4), known as Baeyer's reagent, results in the syn-addition of two hydroxyl groups across the double bond, yielding meso-tartaric acid.^{[12][13]} This method was first demonstrated by Kekulé and Anschütz.^[12]
- **Osmium Tetroxide Catalyzed Oxidation:** A more efficient method involves using a catalytic amount of osmium tetroxide (OsO_4) with a stoichiometric co-oxidant like hydrogen peroxide (H_2O_2) or chlorates.^[12] This approach also proceeds via syn-dihydroxylation to give high yields of meso-tartaric acid.^[12] However, the high toxicity and cost of osmium tetroxide are significant drawbacks.^[14]

Epoxidation of Alkenes followed by Hydrolysis

This two-step method provides another reliable route to meso-tartaric acid.

- **Epoxidation:** Maleic acid is first converted to its corresponding epoxide, cis-epoxysuccinic acid, typically using an oxidizing agent like hydrogen peroxide with a catalyst such as potassium tungstate.^[1]
- **Hydrolysis:** The subsequent hydrolysis of the epoxide ring proceeds via an anti-addition mechanism. Because the starting material is the cis-epoxide, this results in the formation of meso-tartaric acid.^[1]

Other Synthetic Methods

- **From Dibromosuccinic Acid:** Meso-tartaric acid can be prepared by treating dibromosuccinic acid with silver hydroxide (AgOH). The reaction involves the substitution of the two bromine atoms with hydroxyl groups.^[1]
- **From Racemic (2,3)-epoxy sodium succinate:** A modern, high-yield method involves the alkaline ring-opening hydrolysis of racemic (2,3)-epoxy sodium succinate. This process

selectively yields meso-sodium tartrate, which is then acidified with sulfuric acid to produce meso-tartaric acid.[14] This method reports yields of up to 78% overall.[14]

Chapter 3: Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods described.

Starting Material	Reagents/Catalyst	Reaction Conditions	Yield of meso-Tartaric Acid	Reference(s)
L-(+)-Tartaric Acid	Water	165°C, ~2 days	Forms a mixture with racemic acid	[1]
Di-alkali metal salt of Tartaric Acid	Alkali Metal Hydroxide (e.g., NaOH)	100°C to boiling point	55-90% of total tartaric acids	[11]
Maleic Acid	Cold, alkaline KMnO ₄ (Baeyer's Reagent)	Cold conditions	Moderate	[12][13]
Maleic Acid	H ₂ O ₂ / OsO ₄ (catalyst)	tert-butanol solution	30.3%	[12]
Maleic Anhydride	Chlorates / OsO ₄ (catalyst)	Aqueous solution	Up to 97% (claimed)	[12]
Dibromosuccinic Acid	Silver Hydroxide (AgOH)	Not specified	Qualitative description	[1]
Racemic (2,3)-epoxy sodium succinate	NaOH, then H ₂ SO ₄	Hydrolysis followed by acidification	~78.2% (overall)	[14]

Chapter 4: Detailed Experimental Protocols

Protocol 1: Synthesis from Maleic Acid via Permanganate Oxidation

This protocol is based on the well-established method of syn-dihydroxylation using potassium permanganate.

- **Preparation:** Dissolve 11.6 g (0.1 mol) of maleic acid in 200 mL of water in a 500 mL flask. Cool the solution in an ice bath to below 10°C.
- **Reagent Preparation:** Separately, prepare a solution of 15.8 g (0.1 mol) of potassium permanganate in 300 mL of water and cool it in an ice bath.
- **Reaction:** While stirring the maleic acid solution vigorously, add the cold potassium permanganate solution dropwise. Maintain the reaction temperature below 10°C throughout the addition. A brown precipitate of manganese dioxide (MnO_2) will form.
- **Workup:** After the addition is complete, continue stirring for 30 minutes in the ice bath. Remove the MnO_2 precipitate by filtration.
- **Acidification & Isolation:** Acidify the clear filtrate with concentrated hydrochloric acid. Concentrate the solution by evaporation under reduced pressure to induce crystallization.
- **Purification:** Collect the crude crystals of meso-tartaric acid by filtration and recrystallize from boiling water for purification.

Protocol 2: Synthesis from d-Tartaric Acid via Thermal Isomerization

This protocol is based on the method of forming a mixture of isomers through heating.^{[1][3]}

- **Reaction Setup:** Place 20 g of L-(+)-tartaric acid and 160 mL of distilled water in a high-pressure autoclave or a suitable sealed reaction vessel.
- **Heating:** Heat the vessel to 165°C and maintain this temperature for 48 hours.
- **Cooling & Crystallization:** Allow the vessel to cool slowly to room temperature. A crystalline precipitate of racemic tartaric acid will form, as it is less soluble than meso-tartaric acid.
- **Separation:** Filter the solution to remove the crystallized racemic tartaric acid.

- Isolation of Meso-tartaric Acid: Concentrate the filtrate by evaporation. Add calcium chloride solution to precipitate calcium **meso-tartrate**.^[10] Filter the calcium salt and wash with cold water.
- Final Product: Suspend the calcium **meso-tartrate** in water and add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate. Filter off the calcium sulfate and evaporate the filtrate to obtain crystals of meso-tartaric acid.^[10]

Protocol 3: Synthesis from Racemic (2,3)-epoxy sodium succinate

This protocol follows the high-yield method described in patent literature.^[14]

- Alkaline Hydrolysis: Prepare a solution of racemic (2,3)-epoxy sodium succinate in water. Add a 30% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature below 40°C. The molar ratio of the epoxide to NaOH should be approximately 1:1.5. Stir the mixture at 90-100°C for 3-5 hours.
- Isolation of Sodium Salt: Cool the reaction mixture to room temperature. The meso-sodium tartrate will precipitate. Filter the solid and wash with cold ethanol to obtain meso-sodium tartrate with a reported yield of up to 92%.
- Acidification: Suspend the meso-sodium tartrate (1 mol) in approximately 200 mL of water. Carefully add concentrated sulfuric acid (~1 mol, 100 g) to the suspension.
- Final Product Formation: Heat the mixture to 100°C and stir for 2 hours. Cool the solution to room temperature to crystallize the meso-tartaric acid.
- Purification: Filter the product and dry to obtain meso-tartaric acid with a reported yield of 85% for this step.

Chapter 5: Visualizations

Diagram 1: Stereoisomers of Tartaric Acid

Caption: Relationship between the stereoisomers of tartaric acid.

Diagram 2: Synthesis Pathway from Maleic Acid

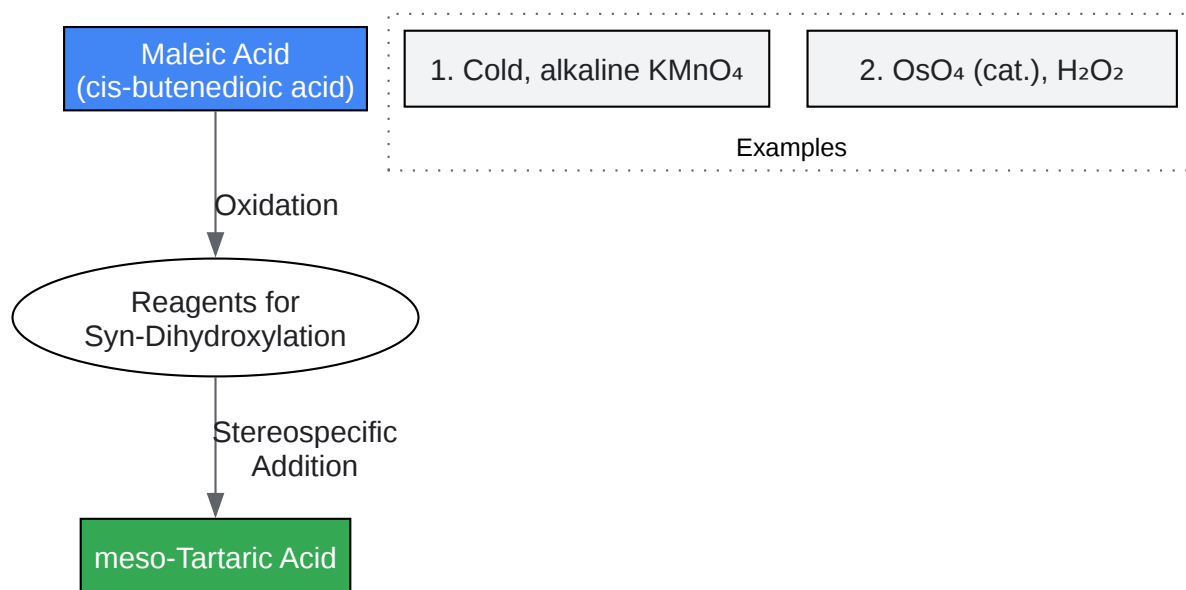


Figure 2: Synthesis of meso-Tartaric Acid from Maleic Acid

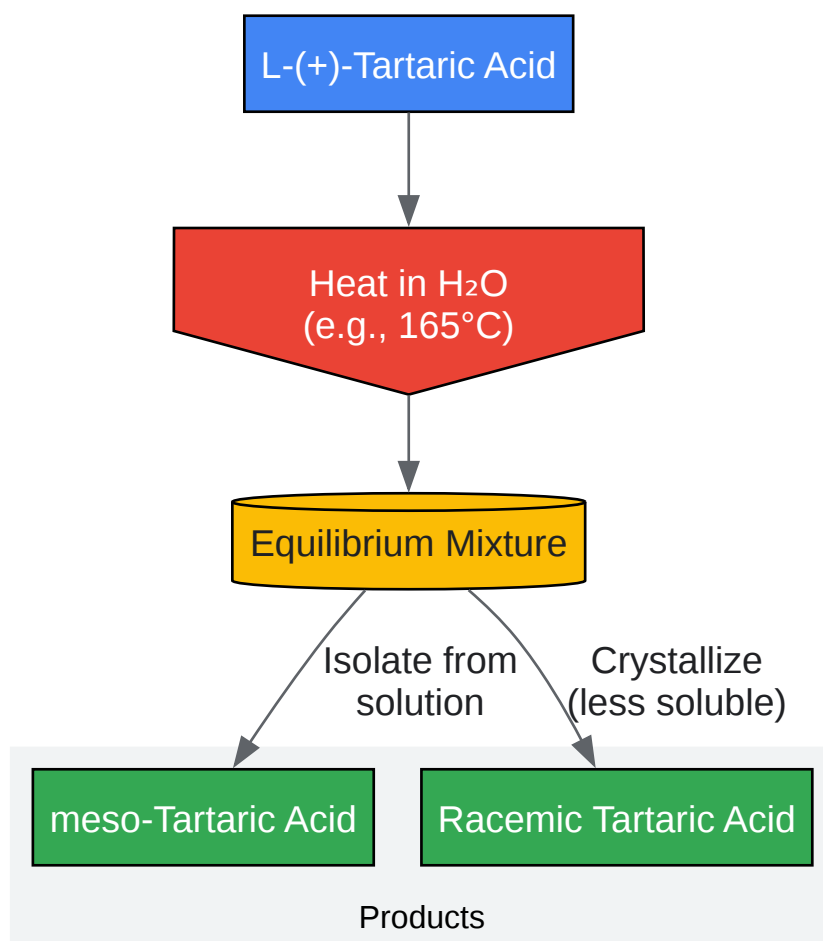


Figure 3: Thermal Isomerization of L-(+)-Tartaric Acid

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